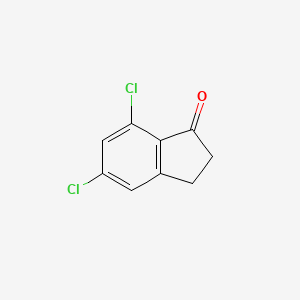

5,7-Dichloro-2,3-dihydro-1H-inden-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,7-dichloro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O/c10-6-3-5-1-2-8(12)9(5)7(11)4-6/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNXYJNWNZZECV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624466 | |

| Record name | 5,7-Dichloro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

448193-94-0 | |

| Record name | 5,7-Dichloro-2,3-dihydro-1H-inden-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=448193-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dichloro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-dichloro-1-indanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Analysis of 5,7-Dichloro-2,3-dihydro-1H-inden-1-one

This guide provides a comprehensive technical overview of the structural elucidation of 5,7-dichloro-2,3-dihydro-1H-inden-1-one (CAS Number: 448193-94-0), a halogenated indanone derivative of significant interest in organic synthesis and medicinal chemistry.[1][2] For researchers, scientists, and drug development professionals, a rigorous and unambiguous confirmation of molecular structure is the bedrock upon which all further investigation is built. This document outlines the critical analytical techniques and interpretive logic required to fully characterize this molecule, ensuring both scientific integrity and the advancement of research objectives.

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[3][4] The specific dichlorination pattern at the 5 and 7 positions of this particular indanone creates a unique electronic and steric profile, making it a valuable intermediate for synthesizing novel therapeutic agents, particularly in the realm of neurodegenerative disease research.[1][4] This guide will detail a multi-technique approach, demonstrating how data from mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance spectroscopy are synergistically employed for definitive structural confirmation.

Physicochemical Properties

A foundational understanding begins with the compound's basic physical and chemical characteristics. These properties are essential for handling, purification, and designing subsequent reactions.

| Property | Value | Source |

| Molecular Formula | C₉H₆Cl₂O | |

| Molecular Weight | 201.05 g/mol | |

| Appearance | Solid | |

| Melting Point | 102-106 °C | |

| Solubility | Slightly soluble in water | [1] |

The Synthetic Foundation: Securing the Analyte

The structural analysis is predicated on the successful synthesis and purification of the target compound. While various synthetic routes to substituted indanones exist, a common and effective method involves the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropionic acid.[5]

The general workflow for obtaining a pure sample ready for analysis is a critical, self-validating process.

Caption: Synthetic and purification workflow for obtaining analytical-grade 5,7-dichloro-1-indanone.

The causality behind this workflow is straightforward: the Friedel-Crafts reaction generates the indanone ring system, but often with side products. The aqueous workup removes inorganic reagents, while chromatography separates the target compound from organic impurities based on polarity. Finally, recrystallization provides a highly pure, crystalline solid, which is crucial for obtaining sharp, unambiguous signals in spectroscopic analyses, particularly NMR and X-ray crystallography.

Integrated Structural Elucidation: A Multi-Technique Approach

No single technique provides a complete structural picture. True confidence is achieved by integrating data from multiple orthogonal methods. Each analysis validates the others, creating a robust and irrefutable structural assignment.

Caption: Logical workflow for the structural elucidation of 5,7-dichloro-1-indanone.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Expertise & Causality: Mass spectrometry is the first-line technique for determining the molecular weight and elemental composition. For halogenated compounds, the isotopic distribution provides a distinct and confirmatory signature. Electron Ionization (EI) is a common and effective method for analyzing small, relatively stable molecules like indanones.[6]

Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Introduce a small quantity of the purified solid into the mass spectrometer, typically via a direct insertion probe.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV). This fragments the molecule and creates a positively charged molecular ion (M⁺•).[6]

-

Analysis: Analyze the resulting ions in a mass analyzer (e.g., quadrupole or TOF) to generate a spectrum of mass-to-charge ratio (m/z) versus relative abundance.

Interpreting the Spectrum:

-

Molecular Ion (M⁺•) Cluster: The most critical feature for 5,7-dichloro-1-indanone is the molecular ion cluster. Chlorine has two stable isotopes, ³⁵Cl (≈75% abundance) and ³⁷Cl (≈25% abundance).[7] A molecule with two chlorine atoms will therefore exhibit a characteristic pattern of three peaks:

-

M⁺•: The peak corresponding to the molecule containing two ³⁵Cl atoms (C₉H₆³⁵Cl₂O).

-

(M+2)⁺•: The peak for molecules with one ³⁵Cl and one ³⁷Cl atom.

-

(M+4)⁺•: The peak for molecules with two ³⁷Cl atoms.

-

-

Isotopic Ratio: The relative intensities of these peaks should be approximately 9:6:1 (derived from (3:1)²), which is a definitive indicator of the presence of two chlorine atoms.[8][9] For a molecular weight of 201.05, we expect to see peaks at m/z 200, 202, and 204.

-

Fragmentation: Common fragmentation patterns for aromatic ketones include the loss of CO (a neutral loss of 28 Da) and cleavage of the aliphatic ring, which can further validate the indanone core structure.[10]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The principle is that specific bonds vibrate at characteristic frequencies when they absorb infrared radiation. This allows for the quick confirmation of key structural features.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. The instrument software automatically subtracts the background spectrum.[6]

Interpreting the Spectrum: For 5,7-dichloro-1-indanone, two peaks are of primary diagnostic importance:

-

C=O Stretch (Ketone): A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹ . The conjugation with the aromatic ring slightly lowers this frequency compared to a simple aliphatic ketone.

-

C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the -CH₂-CH₂- group) will appear just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region confirm the presence of the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Causality: NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out the exact connectivity and spatial relationships of atoms. For a molecule like 5,7-dichloro-1-indanone, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides an unambiguous structural proof.[11]

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[6]

-

1D ¹H NMR: Acquire a standard proton spectrum to identify the number of unique proton environments, their integration (ratio), and their coupling (neighboring protons).

-

1D ¹³C NMR: Acquire a proton-decoupled carbon spectrum to count the number of unique carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): Perform these experiments to establish correlations between protons and carbons, confirming the connectivity of the molecular skeleton.

Expected NMR Data and Interpretation:

¹H NMR Analysis: The structure predicts four distinct proton signals.

-

Two Aromatic Protons: The two protons on the aromatic ring (H-4 and H-6) are not equivalent. They will appear as two distinct signals in the aromatic region (typically δ 7.0-8.0 ppm). Due to their meta-relationship, they will likely appear as doublets with a small coupling constant (J ≈ 1-3 Hz).

-

Two Aliphatic Methylene (-CH₂-) Groups: The protons at C-2 and C-3 form an A₂B₂ spin system. They will appear as two distinct triplets in the aliphatic region (typically δ 2.5-3.5 ppm), each integrating to 2H. The triplet at C-3 will be coupled to the protons at C-2, and vice-versa.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-3 | ~3.2 | Triplet (t) | 2H | ~6-7 |

| H-2 | ~2.7 | Triplet (t) | 2H | ~6-7 |

| H-6 | ~7.4 | Doublet (d) | 1H | ~1-2 |

| H-4 | ~7.6 | Doublet (d) | 1H | ~1-2 |

¹³C NMR Analysis: The molecule has 9 carbon atoms, all of which are unique, so 9 distinct signals are expected.

-

Carbonyl Carbon (C=O): This will be the most downfield signal, typically > δ 190 ppm.

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 120-150 ppm). Two of these will be quaternary carbons bonded to chlorine (C-5, C-7), and two will be quaternary carbons part of the fused ring system. The remaining two will be carbons bearing protons (C-4, C-6).

-

Aliphatic Carbons: Two signals will appear in the upfield region (δ 25-45 ppm) corresponding to the two -CH₂- groups (C-2, C-3).

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 (C=O) | ~204 |

| C-7a | ~152 |

| C-3a | ~145 |

| C-5 | ~138 |

| C-7 | ~135 |

| C-4 | ~128 |

| C-6 | ~125 |

| C-3 | ~36 |

| C-2 | ~26 |

2D NMR for Final Confirmation:

-

COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. A crucial cross-peak will be observed between the signals for H-2 and H-3, confirming the ethylene bridge of the indanone system.

-

HSQC (Heteronuclear Single Quantum Coherence): This maps each proton directly to the carbon it is attached to. It will definitively link the proton signals (H-2, H-3, H-4, H-6) to their corresponding carbon signals (C-2, C-3, C-4, C-6).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the final piece of the puzzle. It shows correlations between protons and carbons that are 2 or 3 bonds away. Key correlations would include:

-

The aliphatic protons (H-2, H-3) correlating to the carbonyl carbon (C-1).

-

The aromatic proton H-4 correlating to the carbonyl carbon (C-1) and the chlorine-bearing carbon (C-5).

-

The aromatic proton H-6 correlating to the chlorine-bearing carbon (C-5 and C-7).

-

These HMBC correlations unequivocally piece together the entire molecular framework, leaving no doubt as to the structure.

Applications in Drug Discovery

The indanone core is a key pharmacophore in drugs targeting neurodegenerative diseases, such as donepezil for Alzheimer's disease.[4] The 5,7-dichloro substitution pattern provides a unique scaffold for several reasons:

-

Modulation of Physicochemical Properties: The chlorine atoms increase lipophilicity, which can affect cell membrane permeability and target engagement.

-

Metabolic Blocking: Halogen atoms can be strategically placed to block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.

-

Halogen Bonding: The chlorine atoms can act as halogen bond donors, forming specific, stabilizing interactions with protein targets, potentially increasing binding affinity and selectivity.[12]

This makes this compound a valuable starting material or intermediate for the synthesis of novel kinase inhibitors, central nervous system agents, and other potential therapeutics.[12][13][14]

Conclusion

The structural analysis of this compound is a clear example of the necessity of a rigorous, multi-faceted analytical approach in chemical and pharmaceutical research. By systematically integrating data from mass spectrometry, IR spectroscopy, and a suite of NMR experiments, a complete and unambiguous structural assignment can be made. This foundational characterization is the essential first step that enables the confident use of this molecule as a building block for the discovery and development of new medicines.

References

-

Ahmedova, A., et al. (n.d.). Synthesis, characterization and spectroscopic properties of some 2-substituted 1,3-indandiones and their metal complexes. ResearchGate. Available at: [Link]

-

Farmalabor. (n.d.). FERROUS OROTATE_1051en. Farmalabor Materie Prime. Available at: [Link]

-

ResearchGate. (2024). Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. ResearchGate. Available at: [Link]

-

American Molecules. (n.d.). Ferrous Orotate or Iron Orotate SDS Safety Data Sheet of Supplier. American Molecules. Available at: [Link]

-

Perflavory. (n.d.). EPI System Information for iron orotate 85187-45-7. Perflavory. Available at: [Link]

-

Lou, T., et al. (n.d.). Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion. Organic Syntheses Procedure. Available at: [Link]

-

Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]

- Google Patents. (n.d.). A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one. Google Patents.

-

ChemUniverse. (n.d.). This compound [P72499]. ChemUniverse. Available at: [Link]

-

ResearchGate. (2024). Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]

-

National Institutes of Health. (n.d.). 5-Chloro-1-indanone. PubChem. Available at: [Link]

-

PubMed. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of substituted 3-aryl-indanones 1. ResearchGate. Available at: [Link]

-

PubMed. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. PubMed. Available at: [Link]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Chemistry Steps. Available at: [Link]

-

National Institutes of Health. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. PubMed Central. Available at: [Link]

-

MDPI. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. MDPI. Available at: [Link]

-

National Institutes of Health. (n.d.). Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. PubMed Central. Available at: [Link]

-

Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. Available at: [Link]

Sources

- 1. 5,7-Dichloro-1-indanone, 97% | Fisher Scientific [fishersci.ca]

- 2. 5,7-Dichloro-1-indanone, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 10. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. diposit.ub.edu [diposit.ub.edu]

- 14. Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of 5,7-Dichloro-1-Indanone Derivatives and Related Analogues

Introduction: The 1-Indanone Scaffold as a Privileged Structure in Drug Discovery

The 1-indanone core, a bicyclic structure consisting of a benzene ring fused to a five-membered ring with a ketone, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This framework provides a rigid and synthetically tractable foundation for the development of a wide array of therapeutic agents.[3] Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, neuroprotective, anti-inflammatory, and antimicrobial properties.[1][4]

While extensive research exists for the broader 1-indanone class, specific data on 5,7-dichloro-1-indanone derivatives are not widely available in public-domain literature. Therefore, this guide will focus on the well-established biological activities of the 1-indanone scaffold, drawing key insights from structurally related analogues, particularly other halogenated derivatives. This approach allows us to build a predictive framework for the potential therapeutic applications of 5,7-dichloro-1-indanone compounds and to provide robust, validated protocols for their future investigation. We will explore the key mechanisms of action, present structure-activity relationship (SAR) insights, and detail the self-validating experimental systems required to rigorously evaluate these promising molecules.

Part 1: Anticancer Activity of 1-Indanone Derivatives

The most extensively documented therapeutic potential of 1-indanone derivatives lies in their anticancer activity.[2][3] These compounds have been shown to exert cytotoxic effects against a multitude of cancer cell lines through diverse mechanisms of action.[5][6]

Primary Mechanism: Inhibition of Tubulin Polymerization

A primary and clinically validated mechanism for many anticancer agents is the disruption of microtubule dynamics.[7] Microtubules are essential cytoskeletal polymers involved in maintaining cell structure, intracellular transport, and, critically, the formation of the mitotic spindle during cell division.[7] Compounds that interfere with the polymerization of α- and β-tubulin heterodimers into microtubules can induce a mitotic catastrophe, leading to cell cycle arrest and apoptosis.[8]

Several classes of 1-indanone derivatives, notably 2-benzylidene-1-indanones, have been identified as potent inhibitors of tubulin polymerization.[9] They are thought to bind to the colchicine binding site on β-tublin, preventing its assembly into microtubules.[10] This disruption leads to an arrest of the cell cycle in the G2/M phase, a hallmark of anti-mitotic agents.[9]

Experimental Workflow: From Cytotoxicity Screening to Mechanistic Validation

A logical and resource-efficient workflow is crucial for evaluating novel compounds. We begin with a broad screen for cytotoxicity to identify active compounds and then proceed to more complex, hypothesis-driven mechanistic studies.

Secondary Mechanism: Induction of Apoptosis via NF-κB and Mitochondrial Pathways

Beyond mitotic arrest, certain indanone derivatives can directly trigger apoptosis (programmed cell death). One key mechanism is the inhibition of the Nuclear Factor kappa-B (NF-κB) signaling pathway.[5] NF-κB is a transcription factor that, when activated, promotes the expression of pro-survival genes, including the anti-apoptotic protein Bcl-2.[11][12] By inhibiting this pathway, indanone derivatives can downregulate Bcl-2, shifting the cellular balance towards apoptosis.[11]

This downregulation of Bcl-2 sensitizes the mitochondria to pro-apoptotic signals, leading to the release of cytochrome c.[13] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the caspase cascade (initiator caspase-9 and executioner caspase-3), ultimately leading to cell death.[13][14]

Quantitative Data: Cytotoxicity of Representative 1-Indanone Derivatives

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of various 1-indanone derivatives against human cancer cell lines. This data illustrates the potential of the scaffold, although specific data for 5,7-dichloro derivatives is needed.

| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Thiazolyl Hydrazone | ITH-6 | HT-29 (Colon) | 0.41 - 0.44 | [5][6][11] |

| ITH-6 | COLO 205 (Colon) | 0.98 - 6.85 | [5][6][11] | |

| ITH-6 | KM 12 (Colon) | 0.41 | [5][6] | |

| 2-Benzylidene-1-indanone | Various | MCF-7 (Breast) | 0.01 - 0.88 | [15] |

| Various | HCT (Colon) | 0.01 - 0.88 | [15] | |

| Various | THP-1 (Leukemia) | 0.01 - 0.88 | [15] | |

| Various | A549 (Lung) | 0.01 - 0.88 | [15] | |

| Gallic Acid-based Indanone | Compound 1 | Ehrlich Ascites (in vivo) | 54.3% tumor inhibition | [9] |

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay is a first-pass, high-throughput method to assess a compound's effect on cell viability. It measures the metabolic activity of living cells, which is proportional to the cell number.

-

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HT-29)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Synthesized 1-indanone derivatives dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the indanone derivatives. Add 100 µL of medium containing the compounds to the wells (final DMSO concentration <0.5%). Include vehicle control (DMSO) and positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Remove the medium and add 100 µL of fresh medium plus 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.[15]

-

Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]

-

Measurement: Read the absorbance at 570 nm.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

-

Protocol 2: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules, providing definitive evidence of target engagement.

-

Materials:

-

Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.) containing >99% pure tubulin, GTP, general tubulin buffer, and a fluorescent reporter.[16]

-

Test compounds and controls (Paclitaxel as enhancer, Nocodazole as inhibitor).

-

Black 96-well microplate.

-

Temperature-controlled fluorescence plate reader (Excitation/Emission suitable for the reporter).

-

-

Procedure:

-

Preparation: Pre-warm the plate reader to 37°C. Prepare 10x stocks of test compounds and controls.

-

Reaction Setup: On ice, prepare a tubulin reaction mix (e.g., 2 mg/mL final concentration) in buffer supplemented with GTP and the fluorescent reporter, per the manufacturer's protocol.[16]

-

Assay Initiation: Add 5 µL of 10x test compound/control to the appropriate wells of the pre-warmed plate. To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.[16]

-

Measurement: Immediately place the plate in the reader and begin kinetic measurements of fluorescence intensity every 60 seconds for 60-90 minutes at 37°C.

-

Analysis: Plot fluorescence intensity versus time. Inhibitors will show a decreased rate and overall signal compared to the vehicle control. Enhancers will show an increased rate and signal. Calculate IC₅₀ values based on the inhibition of the polymerization plateau.[17]

-

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M), allowing for the identification of cell cycle arrest.

-

Materials:

-

Treated and control cancer cells.

-

Phosphate-buffered saline (PBS).

-

Ice-cold 70% ethanol.

-

Propidium Iodide (PI) staining solution (containing RNase A).

-

Flow cytometer.

-

-

Procedure:

-

Cell Treatment: Culture cells with various concentrations of the indanone derivative for 24 hours.

-

Harvesting: Harvest ~1x10⁶ cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes at 4°C.[18]

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution.[18]

-

Incubation: Incubate in the dark for 30 minutes at room temperature.

-

Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events.[19]

-

Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.[18] An accumulation of cells in the G2/M peak indicates mitotic arrest.

-

Part 2: Neuroprotective Activity of 1-Indanone Derivatives

The 1-indanone scaffold is also prominent in the field of neuropharmacology, primarily due to its ability to inhibit monoamine oxidase (MAO) enzymes.[20][21]

Mechanism: Inhibition of Monoamine Oxidase (MAO)

MAO-A and MAO-B are mitochondrial enzymes responsible for the oxidative deamination of neurotransmitters like serotonin, norepinephrine, and dopamine.[22] By breaking down these key signaling molecules, they terminate their action in the brain.[22] Inhibitors of MAO increase the synaptic concentration of these neurotransmitters and are effective in treating depression and neurodegenerative disorders like Parkinson's disease.[21][23] Studies have shown that substitutions on the indanone ring are critical for potency and selectivity, with C6-substituted indanones being particularly potent and selective MAO-B inhibitors.[20]

Quantitative Data: MAO Inhibition by Representative 1-Indanone Derivatives

| Compound Class | Substitution | Target | IC₅₀ (µM) | Reference |

| 1-Indanone | C6-substituted | MAO-B | 0.001 - 0.030 | [20] |

| 1-Indanone | C5-substituted | MAO-B | Weaker Inhibition | [20] |

Experimental Protocol

Protocol 4: MAO-Glo™ Assay

This is a homogeneous, luminescence-based assay for the rapid and sensitive measurement of MAO-A and MAO-B activity. It relies on an MAO substrate that is converted to luciferin, which then generates a light signal via luciferase.[24][25]

-

Materials:

-

MAO-Glo™ Assay Kit (Promega) containing MAO substrate, reaction buffers, and Luciferin Detection Reagent.[26]

-

Recombinant human MAO-A and MAO-B enzymes.

-

Test compounds and controls (e.g., Pargyline for MAO-B, Clorgyline for MAO-A).

-

White, opaque 96-well or 384-well plates.

-

Luminometer.

-

-

Procedure:

-

Reagent Preparation: Prepare reagents according to the manufacturer's technical bulletin.[25]

-

Reaction Setup: In the plate, combine the appropriate MAO reaction buffer, MAO enzyme (A or B), and test compound at various concentrations.

-

Substrate Addition: Add the luminogenic MAO substrate to all wells to start the reaction.

-

Incubation: Incubate the plate for 60 minutes at room temperature.[27]

-

Detection: Add the reconstituted Luciferin Detection Reagent to each well. This stops the MAO reaction and initiates the luminescent signal.[24]

-

Measurement: Incubate for 20 minutes at room temperature to stabilize the signal, then measure luminescence using a plate-reading luminometer.[27]

-

Analysis: Calculate the percent inhibition for each compound concentration relative to a "no inhibitor" control. Determine IC₅₀ values using non-linear regression.

-

Conclusion and Future Directions

The 1-indanone scaffold is a cornerstone for the development of potent therapeutic agents, with robust, validated activities against cancer and neurodegenerative disorders. While this guide has leveraged data from the broader class of 1-indanone derivatives, the principles and protocols outlined provide a comprehensive and scientifically rigorous framework for the investigation of novel 5,7-dichloro-1-indanone derivatives .

The dichloro-substitution pattern on the aromatic ring is expected to significantly modulate the lipophilicity and electronic properties of the molecule, which could profoundly impact target binding affinity, cell permeability, and metabolic stability. Future research should prioritize the synthesis of a 5,7-dichloro-1-indanone library and its systematic evaluation using the workflows detailed herein. Such studies are essential to unlock the full therapeutic potential of this specific chemical class and to continue building upon the rich pharmacology of the indanone scaffold.

References

-

Ducki, S., et al. (2011). Inhibitors and promoters of tubulin polymerization: synthesis and biological evaluation of chalcones and related dienones as potential anticancer agents. PubMed. [Link]

-

ResearchGate. (n.d.). Intrinsic apoptosis signaling pathway.(A) Schematic diagram of the.... [Link]

-

Kwiecień, H., & Gzella, A. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]

-

Kwiecień, H., & Gzella, A. (2017). Synthesis of 1-indanones with a broad range of biological activity. ResearchGate. [Link]

-

Mostert, S., Petzer, A., & Petzer, J. P. (2015). Indanones as high-potency reversible inhibitors of monoamine oxidase. ChemMedChem, 10(5), 862-873. [Link]

-

TeachMeAnatomy. (2025). Apoptosis - Intrisinic Pathway - External. [Link]

-

Khan, I., et al. (2022). Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. Frontiers in Oncology, 12, 949868. [Link]

-

Gümüş, M., et al. (2023). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. PubMed. [Link]

-

Siddappa, P., & Patil, S. A. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 1035-1046. [Link]

-

Korga, E., et al. (2020). A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe. Cancers, 12(8), 2161. [Link]

-

Wikipedia. (n.d.). NF-κB. [Link]

-

UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. [Link]

-

Wikipedia. (n.d.). Monoamine oxidase inhibitor. [Link]

-

Chanda, D., et al. (2012). Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative. European Journal of Pharmaceutical Sciences, 47(5), 969-976. [Link]

-

Tal-Gan, Y., et al. (2016). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of Visualized Experiments, (116), 54566. [Link]

-

ResearchGate. (n.d.). Inhibition of in vitro polymerization of tubulin (in total 1.2mg/mL.... [Link]

-

ResearchGate. (n.d.). Schematic representation of the NF-κB signalling pathway. A pathway.... [Link]

-

Mayo Clinic. (n.d.). Monoamine oxidase inhibitors (MAOIs). [Link]

-

ResearchGate. (2023). (PDF) Synthesis and Antitumor Activity of Heterocylic Aurone and Its Analogue Indanone Derivatives. [Link]

-

Kwiecień, H., & Gzella, A. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. [Link]

-

Tipton, K. F. (2025). Monoamine Oxidase Inhibitors (MAOIs). StatPearls. [Link]

-

ResearchGate. (2012). (PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. [Link]

-

Malik, A., et al. (2023). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. Cureus, 15(10), e47844. [Link]

-

Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis. [Link]

-

Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. [Link]

-

Siddappa, P., & Patil, S. A. (2017). Recent developments in biological activities of indanones. PubMed. [Link]

-

Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

-

Drugs.com. (2024). List of MAO inhibitors + Uses & Side Effects. [Link]

-

ResearchGate. (n.d.). Examples of various indanones and bioactive natural products containing.... [Link]

-

Khan, I., et al. (2022). Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. PubMed. [Link]

-

Singh, P., et al. (2023). Development of tubulin polymerization inhibitors as anticancer agents. Expert Opinion on Drug Discovery, 19(2), 163-184. [Link]

-

Cosmo Bio. (n.d.). Microtubule stabilization/destabilization assay. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. staff.cimap.res.in [staff.cimap.res.in]

- 10. Inhibitors and promoters of tubulin polymerization: synthesis and biological evaluation of chalcones and related dienones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. wp.uthscsa.edu [wp.uthscsa.edu]

- 19. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 20. Indanones as high-potency reversible inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 22. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]

- 23. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. MAO-Glo™ Assay Protocol [worldwide.promega.com]

- 25. promega.com [promega.com]

- 26. MAO-Glo™ Assay Systems [promega.jp]

- 27. promega.com [promega.com]

An In-depth Technical Guide to 5,7-Dichloro-2,3-dihydro-1H-inden-1-one: A Privileged Scaffold for Drug Discovery

Abstract: The 1-indanone core is a recognized privileged structure in medicinal chemistry, forming the foundation of numerous compounds with diverse pharmacological activities. This technical guide focuses on 5,7-Dichloro-2,3-dihydro-1H-inden-1-one (CAS 448193-94-0), a key synthetic intermediate whose specific dichlorination pattern offers unique opportunities for the development of novel therapeutics. This document provides a comprehensive overview of its physicochemical properties, a predictive analysis of its spectral characteristics, a robust protocol for its synthesis, an exploration of its chemical reactivity for derivative synthesis, and a discussion of its potential applications in modern drug discovery for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of a Dichlorinated Indanone

The indanone framework is a bicyclic aromatic ketone that serves as a rigid scaffold for presenting pharmacophoric features in three-dimensional space. This structural motif is present in compounds exhibiting a wide array of biological activities, including anticancer, antiviral, anti-inflammatory, and neuroprotective properties.[1][2] One of the most significant drugs containing this core is Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[2][3]

This compound is a specific analogue that functions primarily as a versatile building block in organic synthesis.[4][5] The presence of two chlorine atoms on the aromatic ring significantly modulates the molecule's electronic properties and lipophilicity. These halogen atoms can serve as steric and electronic probes in structure-activity relationship (SAR) studies, potentially enhancing binding affinity to biological targets or improving pharmacokinetic profiles by blocking sites of metabolic degradation. This guide elucidates the chemical principles and practical methodologies required to effectively utilize this compound in a research and development setting.

Physicochemical and Predicted Spectroscopic Profile

Understanding the fundamental properties and spectral signatures of a synthetic intermediate is critical for reaction monitoring, quality control, and structural confirmation of its derivatives.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 448193-94-0 | [6] |

| Molecular Formula | C₉H₆Cl₂O | [6][7] |

| Molecular Weight | 201.05 g/mol | [4][6] |

| Appearance | White to light yellow solid | [6][8] |

| Melting Point | 102-106 °C | [6][8] |

| Solubility | Slightly soluble in water | [6][8] |

| Storage | Store at room temperature | [6][8] |

Predicted Spectroscopic Analysis

While specific experimental spectra for this compound are not widely published, a detailed prediction based on its structure provides a reliable guide for characterization.

The proton NMR spectrum is expected to be relatively simple, showing three distinct signals corresponding to the aromatic and aliphatic protons.

-

δ ~7.5-7.7 ppm (d, 1H): This signal corresponds to the aromatic proton at the C4 position. It appears as a doublet due to coupling with the C6 proton (a small meta-coupling, J ≈ 2-3 Hz). Its downfield shift is attributed to the deshielding effect of the adjacent carbonyl group and the aromatic ring current.

-

δ ~7.3-7.4 ppm (d, 1H): This signal represents the aromatic proton at the C6 position. It will also appear as a doublet due to meta-coupling with the C4 proton.

-

δ ~3.1-3.2 ppm (t, 2H): This triplet corresponds to the two protons on the C2 carbon (α- to the carbonyl). They are deshielded by the adjacent ketone and will be split by the two neighboring protons on C3 (J ≈ 7 Hz).

-

δ ~2.7-2.8 ppm (t, 2H): This triplet represents the two protons on the C3 carbon (benzylic position). They are deshielded by the aromatic ring and will be split by the two neighboring protons on C2 (J ≈ 7 Hz).

The carbon NMR spectrum will provide a clear fingerprint of the carbon skeleton.

-

δ ~195-200 ppm: The carbonyl carbon (C1) will be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen.

-

δ ~145-150 ppm & ~135-140 ppm: Two quaternary carbon signals from the aromatic ring at the junction with the five-membered ring (C3a and C7a).

-

δ ~130-138 ppm: Two signals for the chlorine-bearing aromatic carbons (C5 and C7).

-

δ ~125-130 ppm & ~120-125 ppm: Two signals for the proton-bearing aromatic carbons (C4 and C6).

-

δ ~35-40 ppm: The methylene carbon adjacent to the carbonyl (C2).

-

δ ~25-30 ppm: The benzylic methylene carbon (C3).

In an electron ionization mass spectrum, the following key fragments would be expected:

-

m/z 200/202/204 (M⁺): The molecular ion peak, showing a characteristic isotopic pattern for two chlorine atoms (approximately 9:6:1 ratio).

-

m/z 172/174/176: Loss of a carbonyl group (CO, 28 Da) from the molecular ion.

-

m/z 137/139: Further loss of a chlorine atom from the [M-CO]⁺ fragment.

Synthesis and Purification Workflow

The most logical and efficient synthesis of this compound is via an intramolecular Friedel-Crafts acylation of a suitable precursor, 3-(3,5-dichlorophenyl)propanoic acid.[9][10][11] This approach ensures the correct regiochemistry of the cyclization.

Caption: Plausible two-stage synthesis workflow for the target compound.

Representative Synthesis Protocol

Causality: This protocol employs a classic two-step sequence. First, a malonic ester synthesis is used to form the carbon skeleton of the propanoic acid precursor.[5] Second, an intramolecular Friedel-Crafts acylation, a robust and widely used method for forming cyclic ketones, is performed.[9] Using a strong acid like polyphosphoric acid (PPA) or converting the acid to an acyl chloride followed by treatment with a Lewis acid like AlCl₃ facilitates the electrophilic aromatic substitution to close the five-membered ring.[10][12]

Step 1: Synthesis of 3-(3,5-Dichlorophenyl)propanoic Acid (Precursor) [5][13]

-

Reaction Setup: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask under an inert atmosphere (N₂), add diethyl malonate dropwise at 0 °C.

-

Alkylation: After stirring for 30 minutes, add 3,5-dichlorobenzyl chloride dropwise. Allow the mixture to warm to room temperature and then reflux for 4-6 hours until TLC analysis indicates consumption of the starting materials.

-

Workup: Cool the reaction, remove ethanol under reduced pressure, and add water. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield crude diethyl 2-(3,5-dichlorobenzyl)malonate.

-

Hydrolysis and Decarboxylation: To the crude malonate, add an aqueous solution of sodium hydroxide and ethanol. Reflux the mixture for 2-4 hours to hydrolyze the esters.

-

Acidification: Cool the mixture and remove the ethanol. Acidify the remaining aqueous solution carefully with concentrated HCl at 0 °C until the pH is ~1-2, which will precipitate the dicarboxylic acid intermediate.

-

Decarboxylation: Heat the mixture to reflux for 1-2 hours to effect decarboxylation. Cool the solution to allow the product, 3-(3,5-dichlorophenyl)propanoic acid, to crystallize.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, add polyphosphoric acid (PPA) and heat to ~80-90 °C.

-

Cyclization: Slowly add solid 3-(3,5-dichlorophenyl)propanoic acid to the hot PPA with vigorous stirring.

-

Reaction Monitoring: Heat the reaction mixture to ~100-120 °C for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

-

Quenching: Cool the reaction mixture to about 60 °C and carefully pour it onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.

-

Extraction: Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

-

Washing: Combine the organic layers and wash sequentially with water, a saturated NaHCO₃ solution (to remove any unreacted acid), and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude solid product.

Purification Protocol

The crude product can be purified by one of the following methods:

-

Recrystallization: Dissolve the crude solid in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture) and allow it to cool slowly to form crystals.

-

Column Chromatography: For higher purity, dissolve the crude product in a minimal amount of dichloromethane and load it onto a silica gel column. Elute with a gradient of ethyl acetate in hexanes to isolate the pure compound.[14]

Chemical Reactivity and Derivative Synthesis

The utility of this compound lies in its reactivity, providing access to a diverse range of derivatives. The primary sites of reactivity are the carbonyl group and the adjacent α-methylene (C2) protons.[1][15]

Caption: Key reaction pathways for derivatizing the indanone core.

Knoevenagel Condensation Protocol

Causality: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[7][16] The protons on the C2-methylene of the indanone are sufficiently acidic to be removed by a mild base like piperidine, forming an enolate. This enolate then attacks an aldehyde, leading to the formation of a highly conjugated 2-benzylidene-1-indanone derivative, a scaffold known for potent biological activity.[6][8]

-

Reaction Setup: To a solution of this compound (1.0 eq) and a substituted aromatic aldehyde (1.1 eq) in a suitable solvent (e.g., ethanol or benzene), add a catalytic amount of piperidine (0.1-0.2 eq).

-

Reaction: Reflux the mixture for 4-12 hours, monitoring by TLC. For less reactive aldehydes, a Dean-Stark apparatus can be used to remove the water formed during the reaction, driving the equilibrium towards the product.

-

Isolation: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.

-

Purification: Wash the collected solid with cold ethanol and dry. If necessary, the product can be further purified by recrystallization or column chromatography.

Applications in Medicinal Chemistry and Drug Discovery

While this compound is primarily an intermediate, its derivatives are of significant interest in drug discovery. The indanone scaffold is a versatile starting point for targeting several disease areas.

-

Anticancer Agents: Many indanone derivatives, particularly 2-benzylidene-1-indanones, exhibit potent anticancer activity. Their mechanism often involves the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[17][18] The 5,7-dichloro substitution pattern can be used to probe halogen-binding pockets or enhance lipophilicity, potentially improving cell permeability and potency.

-

Neurodegenerative Diseases: The indanone core is central to acetylcholinesterase (AChE) inhibitors for Alzheimer's disease.[2][3] Furthermore, derivatives have shown potent and selective inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in Parkinson's disease.[16] The electron-withdrawing nature of the chlorine atoms on the aromatic ring can influence the pKa of potential binding moieties and alter the molecule's interaction with key residues in an enzyme's active site.

-

Anti-inflammatory and Antimicrobial Agents: Various fused-heterocyclic systems derived from indanones have demonstrated significant anti-inflammatory and antimicrobial activities.[1][19] The title compound provides a direct route to these more complex molecular architectures.

Conclusion

This compound is a strategically valuable, yet under-documented, synthetic building block. Its preparation via a robust intramolecular Friedel-Crafts acylation makes it readily accessible. The true potential of this compound is realized through the diverse chemical transformations of its carbonyl and α-methylene groups, which provide a gateway to a wide range of pharmacologically relevant indanone derivatives. The specific dichlorination pattern offers a unique handle for medicinal chemists to fine-tune compound properties, making it a powerful tool for developing next-generation therapeutics for oncology, neurodegeneration, and infectious diseases. This guide provides the foundational knowledge and practical protocols necessary to unlock the potential of this versatile intermediate.

References

-

G. Dong, "Annulations involving 1-indanones to access fused- and spiro frameworks," RSC Publishing, 2022. [Online]. Available: [Link]

-

PolyblueChem, "A Chemical Engineering Perspective on 1-Indanone (CAS 83-33-0), Chemical Properties, Industrial Manufacturing Pathways, and Applications," 2025. [Online]. Available: [Link]

-

Ningbo Inno Pharmchem Co., Ltd., "Understanding 1-Indanone: Properties, Purity, and Purchase Considerations," Inno Pharmchem. [Online]. Available: [Link]

-

Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. [Online]. Available: [Link]

-

J. A. Golen and D. R. Manke, "5,7-Dichloro-1H-indole-2,3-dione," ResearchGate, 2016. [Online]. Available: [Link]

-

A. Kurpiewska, K. Daszykowski, and B. Miroslaw, "Synthesis of 1-indanones with a broad range of biological activity," PMC - NIH, 2017. [Online]. Available: [Link]

-

G. Dong, "Annulations involving 1-indanones to access fused- and spiro frameworks," PMC - NIH, 2022. [Online]. Available: [Link]

-

Wikipedia, "Knoevenagel condensation," Wikipedia. [Online]. Available: [Link]

-

P&S Chemicals, "Product information, 5,7-Dichloro-1-indanone," P&S Chemicals. [Online]. Available: [Link]

-

A. Saito et al., "Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives," ACS Omega, 2021. [Online]. Available: [Link]

- Google Patents, "CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid," Google Patents. [Online].

-

NP-MRD, "13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0149914)," NP-MRD. [Online]. Available: [Link]

-

SpectraBase, "5,7-dichloroindole-2,3-dione - Optional[1H NMR] - Chemical Shifts," SpectraBase. [Online]. Available: [Link]

-

PubChem, "3-(3,5-Dichlorophenyl)propionic acid," PubChem. [Online]. Available: [Link]

-

Wikipedia, "Friedel–Crafts reaction," Wikipedia. [Online]. Available: [Link]

-

M. A. El-Hashash et al., "The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity," MDPI, 2001. [Online]. Available: [Link]

-

P. S. A. Patil et al., "Recent developments in biological activities of indanones," PubMed, 2017. [Online]. Available: [Link]

-

P. S. A. Patil et al., "Recent developments in biological activities of indanones," Request PDF - ResearchGate. [Online]. Available: [Link]

-

S. K. Suthar et al., "Anticancer and antitubulin characteristics of a novel gallic acid-based indanone," Elsevier, 2012. [Online]. Available: [Link]

-

NIST, "1H-Inden-1-one, 2,3-dihydro-," NIST WebBook. [Online]. Available: [Link]

-

M. A. P. Martins et al., "Applications of Friedel–Crafts reactions in total synthesis of natural products," PMC - NIH, 2017. [Online]. Available: [Link]

-

R. M. Williams, "CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR)," CHEMISTRY 1000. [Online]. Available: [Link]

-

BYJU'S, "Friedel Crafts Acylation And Alkylation Reaction," BYJU'S. [Online]. Available: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. scielo.org.mx [scielo.org.mx]

- 5. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 8. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 11. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. byjus.com [byjus.com]

- 13. 3-(3,5-Dichlorophenyl)propionic acid | C9H8Cl2O2 | CID 819305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. polybluechem.com [polybluechem.com]

- 16. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 17. 1H-Inden-1-one, 2,3-dihydro- [webbook.nist.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 5,7-Dichloro-1-indanone: A Technical Guide for Drug Development Professionals

Abstract

In the landscape of pharmaceutical research and development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount. Among these, solubility stands as a critical determinant of a drug candidate's ultimate success, influencing everything from formulation strategies to bioavailability. This in-depth technical guide focuses on 5,7-Dichloro-1-indanone, a halogenated indanone derivative of interest in medicinal chemistry. While specific quantitative solubility data for this compound in a range of organic solvents remains largely uncharacterized in public literature, this guide provides researchers, scientists, and drug development professionals with a comprehensive framework for approaching this critical parameter. We will delve into the theoretical underpinnings of solubility, extrapolate expected trends based on the parent compound 1-indanone, and, most critically, provide detailed, field-proven experimental protocols for the precise determination of both thermodynamic and kinetic solubility. This guide is designed to empower researchers with the practical knowledge to navigate the solubility challenges of 5,7-Dichloro-1-indanone and similar drug candidates, ensuring robust and reliable data for informed decision-making in the drug development pipeline.

Introduction: The Significance of Solubility in Drug Discovery

The journey of a drug candidate from initial discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Solubility, the ability of a substance to dissolve in a solvent to form a homogeneous solution, is a cornerstone of this property profile.[1] For orally administered drugs, adequate aqueous solubility is often a prerequisite for absorption and subsequent systemic availability.[2] However, the journey through the body and the complexities of formulation often necessitate a deep understanding of a compound's behavior in a variety of solvent systems, both aqueous and organic.

5,7-Dichloro-1-indanone (CAS No: 448193-94-0, Molecular Formula: C₉H₆Cl₂O, Molecular Weight: 201.05 g/mol ) is a solid compound with a melting point between 102-106 °C.[3] Its structure, featuring a bicyclic indanone core with two chlorine substituents, presents a unique set of physicochemical characteristics that influence its solubility. The presence of the polar ketone group suggests the potential for interactions with polar solvents, while the chlorinated aromatic ring introduces a degree of lipophilicity.

This guide will provide a comprehensive overview of the critical aspects of determining the solubility of 5,7-Dichloro-1-indanone, equipping researchers with the necessary tools and knowledge to generate high-quality, reproducible data.

Theoretical Framework: Understanding the Drivers of Solubility

The principle of "like dissolves like" serves as a fundamental, albeit simplified, guide to predicting solubility.[4] This concept is rooted in the nature of intermolecular forces between the solute (5,7-Dichloro-1-indanone) and the solvent.

Several factors govern the solubility of a solid compound in a liquid solvent:

-

Solute-Solvent Interactions: For dissolution to occur, the energy released from the formation of solute-solvent interactions must overcome the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions.

-

Polarity: The polarity of both the solute and the solvent is a key determinant. Polar solvents, such as alcohols and water, are more likely to dissolve polar solutes through dipole-dipole interactions and hydrogen bonding. Nonpolar solvents, like hydrocarbons, favor the dissolution of nonpolar solutes through van der Waals forces.

-

Hydrogen Bonding: The carbonyl group in 5,7-Dichloro-1-indanone can act as a hydrogen bond acceptor, potentially enhancing its solubility in protic solvents (e.g., alcohols).

-

Temperature: The solubility of most solid compounds increases with temperature, as the increased kinetic energy helps to overcome the lattice energy of the solid.

-

Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities.[5] It is crucial to characterize the solid form being used in solubility studies.

Based on the structure of the parent compound, 1-indanone, which is reported to be more soluble in organic solvents than in water, we can anticipate a similar trend for 5,7-Dichloro-1-indanone.[6] The addition of two chlorine atoms is expected to increase the compound's lipophilicity and molecular weight, which may decrease its solubility in polar solvents like water but could enhance it in certain non-polar organic solvents.

A Practical Void: The Absence of Publicly Available Quantitative Data

A thorough search of scientific literature and chemical databases reveals a significant gap: the lack of publicly available quantitative solubility data for 5,7-Dichloro-1-indanone in common organic solvents. While some sources indicate it is "slightly soluble in water," this qualitative descriptor is insufficient for the rigorous demands of drug development.

This data gap underscores the importance for researchers working with this compound to perform their own solubility determinations. The following sections provide detailed, step-by-step protocols for achieving this.

Experimental Determination of Solubility: A Step-by-Step Guide

The choice of method for solubility determination depends on the specific needs of the study, including the required accuracy, throughput, and the stage of drug development. Here, we present protocols for two key types of solubility measurements: thermodynamic solubility and kinetic solubility .

Thermodynamic (Equilibrium) Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure.[2][3] The shake-flask method is the most widely accepted technique for this determination.[7][8]

An excess amount of the solid compound is equilibrated with the solvent of interest until the concentration of the dissolved compound in the solution reaches a constant value. This saturated solution is then separated from the undissolved solid, and the concentration of the solute is determined analytically.

Materials:

-

5,7-Dichloro-1-indanone (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, DMSO, DMF)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of 5,7-Dichloro-1-indanone to a vial (e.g., 5-10 mg to 1-2 mL of solvent). The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[5][9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the solid to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles. Alternatively, centrifuge the vials at high speed and carefully collect the supernatant.

-

Quantification:

-

HPLC Method: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample by HPLC and determine the concentration of 5,7-Dichloro-1-indanone.[7]

-

UV-Vis Spectrophotometry: If the compound has a suitable chromophore and the solvent does not interfere, the concentration can be determined by measuring the absorbance at the λmax of the compound and using a calibration curve.[10]

-

-

Data Analysis: Calculate the solubility in mg/mL or mol/L. It is recommended to perform the experiment in triplicate to ensure reproducibility.[11]

Caption: Thermodynamic Solubility Workflow.

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility is often measured in early drug discovery to quickly assess the solubility of a large number of compounds.[12] This method measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO).[13]

A small volume of a concentrated DMSO stock solution of the compound is added to an aqueous or organic solvent. The mixture is incubated for a shorter period than in the thermodynamic assay, and the amount of compound that remains in solution is quantified.

Materials:

-

5,7-Dichloro-1-indanone stock solution in DMSO (e.g., 10 mM)

-

Selected organic solvents

-

96-well microtiter plates

-

Plate shaker

-

Filtration plate or centrifugation setup for 96-well plates

-

Plate reader (UV-Vis) or LC-MS system

Procedure:

-

Preparation: Add a small volume (e.g., 1-5 µL) of the DMSO stock solution of 5,7-Dichloro-1-indanone to the wells of a 96-well plate.

-

Solvent Addition: Add the desired organic solvent to each well to achieve the final target concentration. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effect.[12]

-

Incubation: Seal the plate and shake it at room temperature for a defined period (e.g., 1-2 hours).

-

Phase Separation: Separate the precipitated compound from the solution by either centrifugation of the plate or by passing the solution through a filter plate.

-

Quantification: Analyze the concentration of the compound in the filtrate or supernatant using a plate reader (for UV-Vis) or by LC-MS. A calibration curve prepared in the same solvent system is used for quantification.[13]

Sources

- 1. Development of a Spectrophotometric Method for the Measurement of Kinetic Solubility: Economical Approach to be Used in Pharmaceutical Companies - Padervand - Pharmaceutical Chemistry Journal [journal-vniispk.ru]

- 2. evotec.com [evotec.com]

- 3. In-vitro Thermodynamic Solubility [protocols.io]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Advancements of UV-Vis Spectroscopy in Drug Discovery: Illuminating Insights and Applications: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]

- 11. who.int [who.int]

- 12. charnwooddiscovery.com [charnwooddiscovery.com]

- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

The Emerging Therapeutic Potential of Dichlorinated Indanones: A Technical Guide for Drug Development Professionals

Foreword: Unlocking the Therapeutic Promise of a Privileged Scaffold

The indanone core, a bicyclic ketone, represents what medicinal chemists refer to as a "privileged structure"—a molecular framework that is capable of binding to multiple, diverse biological targets. This inherent versatility has positioned indanone derivatives at the forefront of drug discovery, leading to the development of therapeutics for a wide array of diseases, from neurodegenerative disorders to cancer.[1][2][3] This guide delves into a specific and promising subclass: dichlorinated indanones. The strategic placement of chlorine atoms on the indanone scaffold can significantly modulate the molecule's physicochemical properties, influencing its absorption, distribution, metabolism, excretion (ADME), and ultimately, its therapeutic efficacy and target specificity. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological activities, and potential therapeutic applications of this intriguing class of compounds.

The Indanone Scaffold: A Foundation for Diverse Biological Activity

The 1-indanone skeleton, consisting of a benzene ring fused to a five-membered cyclopentanone ring, is a common motif in numerous natural products and synthetic bioactive molecules.[1] Its rigid structure provides a well-defined orientation for substituent groups to interact with biological targets. The chemical reactivity of the ketone group and the aromatic ring allows for a wide range of structural modifications, making it an ideal starting point for the synthesis of diverse chemical libraries.

Indanone derivatives have demonstrated a remarkable spectrum of pharmacological activities, including:

-

Anticancer: Inhibition of cancer cell proliferation and induction of apoptosis.[1]

-

Anti-inflammatory: Modulation of inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes.[1]

-

Neuroprotective: Protection of neuronal cells from damage in models of neurodegenerative diseases.[2][4]

-

Antiviral and Antimicrobial: Activity against various viral and bacterial pathogens.[1]

The proven success of the indanone scaffold, exemplified by drugs like the Alzheimer's medication Donepezil, underscores its significance in medicinal chemistry.[2][3]

The Influence of Dichlorination: Enhancing Potency and Specificity

The introduction of chlorine atoms into a drug molecule can have profound effects on its biological activity. Halogenation can alter a compound's lipophilicity, which affects its ability to cross cell membranes and the blood-brain barrier. Furthermore, the electron-withdrawing nature of chlorine can influence the electronic properties of the indanone ring system, potentially leading to stronger interactions with target proteins.

While research specifically focused on dichlorinated indanones is still emerging, studies on related halogenated compounds provide valuable insights. For instance, the presence of chlorine atoms on flavanone and indenoisoquinoline scaffolds has been shown to enhance their cytotoxic activity against cancer cells.[5] This suggests that dichlorination of the indanone core is a promising strategy for developing potent therapeutic agents.

Synthetic Pathways to Dichlorinated Indanones

The primary route for synthesizing 1-indanones is through intramolecular Friedel-Crafts acylation.[1][6][7] This powerful reaction allows for the formation of the characteristic five-membered ring.

General Synthetic Strategy: Intramolecular Friedel-Crafts Acylation

The synthesis of a dichlorinated indanone typically begins with a dichlorinated phenylpropionic acid derivative. This precursor undergoes cyclization in the presence of a strong acid catalyst to yield the corresponding dichlorinated 1-indanone.

Caption: General synthetic route to dichlorinated 1-indanones.

Detailed Experimental Protocol: Synthesis of a Dichlorinated Indanone (Illustrative)

The following protocol is a generalized procedure based on established methods for Friedel-Crafts acylation and can be adapted for the synthesis of specific dichlorinated indanone derivatives.[6][8]

Step 1: Acid Chloride Formation

-

To a solution of the desired dichlorophenylpropionic acid in an anhydrous solvent (e.g., dichloromethane), add a catalytic amount of dimethylformamide (DMF).

-

Slowly add oxalyl chloride or thionyl chloride to the solution at room temperature.

-

Stir the reaction mixture for 1-2 hours, or until the evolution of gas ceases.

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude dichlorophenylpropionyl chloride.

Step 2: Intramolecular Friedel-Crafts Cyclization

-

Dissolve the crude acid chloride in a suitable anhydrous solvent (e.g., dichloromethane or hexafluoro-2-propanol).[8]

-

Cool the solution in an ice bath and slowly add a Lewis acid catalyst (e.g., aluminum chloride) in portions.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the pure dichlorinated 1-indanone.

Therapeutic Applications and Mechanisms of Action

The therapeutic potential of dichlorinated indanones is being explored in several key areas, primarily oncology and neurodegenerative diseases. The proposed mechanisms of action are often inferred from studies on the broader indanone class, with the dichlorination expected to enhance these effects.

Anticancer Activity: Targeting the Cytoskeleton

A significant body of evidence points to the inhibition of tubulin polymerization as a key mechanism of the anticancer activity of indanone derivatives.[1] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a crucial role in cell division, intracellular transport, and cell shape maintenance.[9]

Mechanism of Action: Tubulin Polymerization Inhibition

Dichlorinated indanones are hypothesized to bind to the colchicine-binding site on β-tubulin.[10][11] This binding event disrupts the assembly of microtubules, leading to:

-